1-Isopropyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a valuable building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid can be achieved through several routes. One common method involves the cyclocondensation of hydrazines with 1,3-diketones, followed by subsequent functionalization . Industrial production methods often employ multi-step processes that include the use of transition-metal catalysts and photoredox reactions to improve yield and selectivity . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Major products formed from these reactions include trifluoromethylated pyrazole derivatives and other functionalized pyrazoles .
Scientific Research Applications
1-Isopropyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in key biological pathways . The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their function and leading to various biological effects .
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
- 3-Methylpyrazole-4-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid
- Imidazole-2-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its isopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEBYDKBJHWBGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354830 |
Source
|
Record name | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-96-7 |
Source
|
Record name | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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